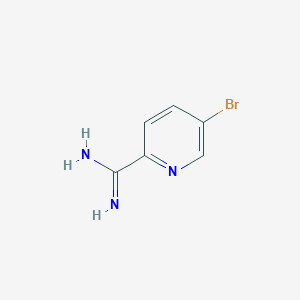![molecular formula C15H10Cl2N2OS B2725515 (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476282-00-5](/img/structure/B2725515.png)
(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 h .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms . The structure of the synthesized compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit various biological activities, including antidepressant and anticonvulsant effects . In a forced swimming test, certain benzothiazole derivatives showed significant antidepressant and anticonvulsant effects .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antifungal Activity
The compound’s structure suggests potential antifungal properties. Researchers have synthesized derivatives of this compound and evaluated their antifungal activity. For instance, compound (A) displayed strong antifungal activity compared to standard fluconazole . Further investigations into its mechanism of action and efficacy against specific fungal strains are warranted.
Anti-Inflammatory Properties
Compound (B) demonstrated potent anti-inflammatory activity . Investigating its effects on inflammatory pathways and cytokine regulation could provide insights for developing anti-inflammatory drugs.
Anti-HIV Activity
Compound © is considered to have potent anti-HIV activity . Further studies are needed to explore its mode of action and potential as an antiretroviral agent.
Anticancer Potential
Tipifarnib (D), a compound related to this class, has shown promise as a potential anticancer agent . Investigating the structural features responsible for its activity and optimizing its pharmacokinetics could lead to novel cancer therapies.
Scaffold for Drug Design
Both thiazole and quinoline moieties are prevalent in bioactive compounds. Thiazole derivatives exhibit diverse activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . Similarly, functionalized quinolines are attractive targets due to their prominent biological activities . Researchers can explore modifications of this compound to create new drug candidates.
Safety and Hazards
Future Directions
Benzothiazole derivatives have shown promise in various areas, including as potential antidepressant, anticonvulsant, and anti-inflammatory agents . Future research may focus on further exploring these properties and developing new benzothiazole-based drugs. Additionally, the synthesis of benzothiazole derivatives could be optimized for better yield and efficiency .
properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-8-9(16)6-7-11(10)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAPSWCKGNLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

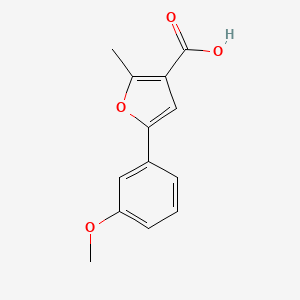
![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)
![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)
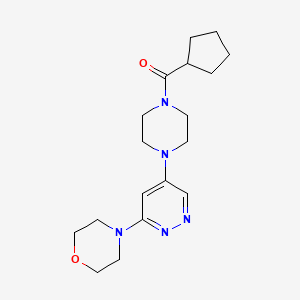
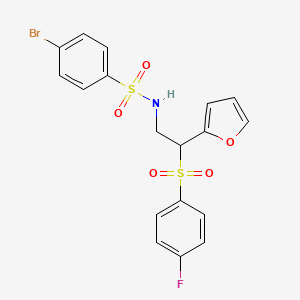

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
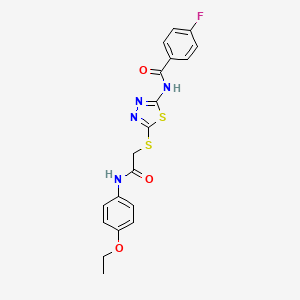
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)
![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)
